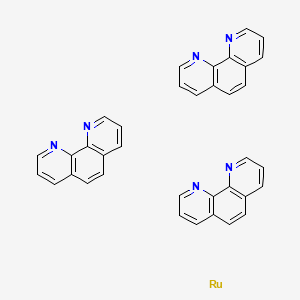

Tris-(1,10-phenanthroline)ruthenium

Description

BenchChem offers high-quality Tris-(1,10-phenanthroline)ruthenium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tris-(1,10-phenanthroline)ruthenium including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,10-phenanthroline;ruthenium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C12H8N2.Ru/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h3*1-8H; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOIVPHUVGVJOMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Ru] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H24N6Ru | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

23570-43-6 (dichloride) | |

| Record name | Tris-(1,10-phenanthroline)ruthenium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022873661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50177413 | |

| Record name | Tris-(1,10-phenanthroline)ruthenium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

641.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22873-66-1 | |

| Record name | Tris-(1,10-phenanthroline)ruthenium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022873661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris-(1,10-phenanthroline)ruthenium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

photophysical properties of [Ru(phen)3]2+ in different solvents

Photophysical Properties of : A Technical Guide to Solvent Dynamics & Experimental Protocols

Executive Summary

Tris(1,10-phenanthroline)ruthenium(II), denoted as

Fundamental Photophysics: The MLCT Mechanism

The photoluminescence of

Electronic Cascade

-

Excitation:

(Singlet MLCT). -

Intersystem Crossing (ISC): Rapid (

fs) and unity-efficiency conversion to the triplet manifold ( -

Emission: Phosphorescence from the lowest lying

state to the ground state (

Jablonski Diagram of

Figure 1: Energy level diagram illustrating the rapid Intersystem Crossing (ISC) and the competition between phosphorescence, non-radiative decay, and oxygen quenching.[1]

Solvent Effects: Polarity, Viscosity, and Counter-Ions

Unlike organic fluorophores which may exhibit massive solvatochromic shifts,

The "Rigidochromic" Effect

The phenanthroline ligands are hydrophobic and rigid. In viscous or rigid media (e.g., glycerol or frozen matrices), the reorganization energy required for non-radiative decay is increased, significantly extending the lifetime (

Counter-Ion Criticality (Expertise Insight)

A common experimental error is ignoring the counter-ion. The solubility and photophysics depend heavily on whether you use the Chloride or Hexafluorophosphate salt.

| Counter-Ion | Formula | Ideal Solvent | Application |

| Chloride | Water, Methanol | Biological studies, DNA binding. | |

| Hexafluorophosphate | Acetonitrile (MeCN), DCM | Photoredox catalysis, OLED research. |

Warning: Attempting to dissolve the

salt in water will result in precipitation and erroneous concentration data.

The Critical Role of Oxygen Quenching

The

Stern-Volmer Kinetics

The relationship is defined by the Stern-Volmer equation:

- : Lifetime in the absence of oxygen (deaerated).

- : Measured lifetime.[2][3][4][5]

-

: Bimolecular quenching constant (typically diffusion-controlled,

Data Comparison: Solvent & Oxygen Impact

| Solvent | Condition | Lifetime ( | Quantum Yield ( | ||

| Acetonitrile | Deaerated | 445 | 595 | 800 - 950 ns | ~0.09 |

| Acetonitrile | Aerated | 445 | 595 | 150 - 200 ns | ~0.018 |

| Water | Deaerated | 447 | 605 | 500 - 600 ns | ~0.04 |

| Water | Aerated | 447 | 605 | 300 - 400 ns | ~0.025 |

Note: Values are approximate and depend on temperature (298 K) and precise counter-ion concentration.

Experimental Protocols

Synthesis of

For use in organic solvents (MeCN, DCM).

-

Reactants: Mix

(1 eq) and 1,10-phenanthroline (3.3 eq) in ethanol/water (1:1). -

Reflux: Heat to reflux for 3-4 hours. The solution turns deep orange.

-

Precipitation: Cool to room temperature. Add excess saturated aqueous

. The hydrophobic -

Purification: Filter the solid, wash with water (to remove excess salts) and diethyl ether. Recrystallize from Acetone/Ethanol.

Sample Preparation & Degassing (The "Gold Standard")

To obtain accurate photophysical data, oxygen must be removed. Sparging with Argon is often insufficient for quantitative lifetime measurements.

Protocol: Freeze-Pump-Thaw Cycles

-

Place solution in a Schlenk tube or a cuvette with a vacuum valve.

-

Freeze: Submerge in liquid nitrogen (

) until solid. -

Pump: Open to high vacuum (< 0.1 mbar) for 10-15 minutes to remove headspace gas.

-

Thaw: Close valve, remove from

, and thaw in warm water. Gas bubbles will escape the liquid. -

Repeat: Perform 3-4 cycles until no bubbles evolve during thawing.

Experimental Workflow Diagram

Figure 2: Step-by-step workflow ensuring sample integrity, specifically highlighting the critical degassing step.

Applications: DNA Binding & The "Light Switch" Nuance

While

-

In Water:

is emissive, but the lifetime is shortened by solvent accessibility. -

In DNA: The complex binds via semi-intercalation (or groove binding, depending on chirality). The hydrophobic DNA pocket shields the phenanthroline ligands from water and oxygen.

-

Result: Upon binding, the lifetime (

) and intensity (

References

-

Juris, A., Balzani, V., et al. (1988). Ru(II) Polypyridine Complexes: Photophysics, Photochemistry, Eletrochemistry, and Chemiluminescence. Coordination Chemistry Reviews.

-

Barton, J. K. (1986). Metals and DNA: Molecular Left-Handed Complements. Science.

-

NIST Chemistry WebBook. Ruthenium, tris(1,10-phenanthroline)-, (OC-6-11)-.

-

Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Standard reference for Stern-Volmer kinetics).

Sources

- 1. Synthesis, Characterization, and Photobiological Studies of Ru(II) Dyads Derived from α-Oligothiophene Derivatives of 1,10-Phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research-portal.uws.ac.uk [research-portal.uws.ac.uk]

- 3. nathan.instras.com [nathan.instras.com]

- 4. Photophysical and Biological Properties of Diprotic Ruthenium(II) Complexes with Extended π-Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Historical Perspective on [Ru(phen)3]2+ Research: From Serendipitous Discovery to a Cornerstone of Photochemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of a Molecular Star

Tris(1,10-phenanthroline)ruthenium(II), denoted as [Ru(phen)3]2+, stands as a titan in the field of inorganic chemistry.[1] Its journey from a chemical curiosity to a fundamental tool in photoredox catalysis, analytical chemistry, and biomedical research is a compelling narrative of scientific inquiry and discovery. This guide provides a comprehensive historical perspective on the research surrounding this iconic complex, delving into the key milestones, the evolution of our understanding of its unique properties, and the experimental foundations that have cemented its legacy. For decades, ruthenium(II) polypyridyl complexes, with [Ru(phen)3]2+ as a prominent member, have been a focal point of photochemical research due to their unique combination of chemical stability, redox activity, and luminescent properties.[2]

Part 1: The Early Years - Synthesis, Structure, and a Glimmer of Potential (1930s-1950s)

The story of ruthenium polypyridyl complexes begins in the early 20th century. While the synthesis of the analogous [Ru(bpy)3]2+ was reported in 1936, the exploration of [Ru(phen)3]2+ and its unique characteristics followed a similar trajectory.[3] These early investigations were primarily focused on the coordination chemistry and basic characterization of these robust octahedral complexes.[4][5] The rigid, planar phenanthroline ligands were found to form a stable, chiral complex with the ruthenium(II) metal center.[4]

The initial interest in these complexes was not driven by their photochemical potential, which remained largely unexplored. Instead, early applications were rooted in analytical chemistry, where their intense coloration and stable redox states proved useful.[6] Inspired by the use of iron phenanthroline complexes as indicators, early studies noted the remarkable stability of the oxidized Ru(III) form and the reversibility of the Ru(II)/Ru(III) redox couple, properties highly desirable for colorimetric applications.[6]

Part 2: The Photophysical Awakening - Unraveling the Excited State (1960s-1970s)

The 1960s and 1970s marked a transformative period in the study of [Ru(phen)3]2+, shifting the focus from its ground-state properties to its fascinating excited-state behavior. A pivotal moment was the discovery of its intense and long-lived luminescence at room temperature in solution.[6] This was one of the first explicit assignments of emission from a charge-transfer transition in a molecule, a discovery that ignited a flurry of research into its photophysical properties.[6]

This luminescence stems from a metal-to-ligand charge transfer (MLCT) excited state. Upon absorption of visible light, an electron is promoted from a metal-centered d-orbital to a ligand-centered π* orbital. This excited state, denoted as *[Ru(phen)3]2+, possesses a unique set of properties that make it a powerful photochemical tool.

Key Photophysical Properties:

| Property | Value | Significance |

| Absorption Maximum (λmax) | ~445-450 nm | Strong absorption in the visible region allows for efficient excitation with visible light.[7][8] |

| Emission Maximum (λem) | ~593-614 nm | Emission in the orange-red region of the spectrum, which is readily detectable.[9][10] |

| Excited-State Lifetime (τ) | ~0.4 - 1.5 µs (in deaerated solution) | A relatively long lifetime provides ample opportunity for the excited state to participate in bimolecular reactions.[11][12] |

| Luminescence Quantum Yield (Φem) | ~0.04 - 0.11 (in deaerated solution) | A significant fraction of excited states decay via light emission, making it a useful luminescent probe.[6][13] |

The following diagram illustrates the key photophysical processes of [Ru(phen)3]2+.

Caption: Key photophysical pathways of [Ru(phen)3]2+.

Seminal work by researchers like Demas and Adamson in the 1970s systematically investigated the quenching of the [Ru(phen)3]2+ excited state by various molecules, laying the groundwork for understanding its potential in energy and electron transfer reactions.[6] Their studies demonstrated that the excited state could be deactivated through interactions with other chemical species, opening the door to its use as a photosensitizer.[14]

Part 3: The Electrochemical Frontier - A Tunable Redox Catalyst (1970s-Present)

Concurrent with the exploration of its photophysics, the electrochemical properties of [Ru(phen)3]2+ were also being thoroughly investigated. The reversible one-electron oxidation of the ruthenium center (Ru(II) to Ru(III)) and the multi-step reduction of the phenanthroline ligands were characterized using techniques like cyclic voltammetry.[7][15]

The excited state of [Ru(phen)3]2+ is both a stronger oxidant and a stronger reductant than its ground state. This dual reactivity is the cornerstone of its application in photoredox catalysis.

Redox Potentials of [Ru(phen)3]2+ and its Excited State:

| Redox Couple | Potential (V vs. SCE) | Significance |

| Ru(III)/Ru(II) | +1.29 | The oxidized form is a strong oxidant. |

| Ru(II)/Ru(I) | -1.33 | The reduced form is a strong reductant. |

| Ru(II)/Ru(I) (Excited State) | +0.77 | The excited state is a powerful photo-oxidant. |

| Ru(III)/Ru(II) (Excited State) | -0.81 | The excited state is a powerful photo-reductant. |

The ability to tune these redox potentials by modifying the phenanthroline ligands with electron-donating or electron-withdrawing substituents has been a major area of research, allowing for the rational design of photocatalysts for specific applications.[15][16]

The following diagram illustrates the oxidative and reductive quenching cycles in [Ru(phen)3]2+ photoredox catalysis.

Caption: Oxidative and reductive quenching cycles in photoredox catalysis.

Part 4: Applications - From Fundamental Studies to Practical Tools

The unique combination of photophysical and electrochemical properties of [Ru(phen)3]2+ has led to its application in a wide range of scientific disciplines.

Photoredox Catalysis in Organic Synthesis

The 1970s and 1980s saw the first examples of using [Ru(phen)3]2+ to drive organic reactions with visible light.[3] However, it was in the late 20th and early 21st centuries that its use in photoredox catalysis truly exploded.[13] It has been employed to facilitate a vast array of transformations, including reductions, oxidations, and the formation of carbon-carbon and carbon-heteroatom bonds, often under mild and environmentally friendly conditions.[17]

Experimental Protocol: A General Procedure for a [Ru(phen)3]2+-Catalyzed Photoredox Reaction

-

Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the substrate (1.0 equiv), [Ru(phen)3]Cl2 (0.5-2 mol%), and any other solid reagents.

-

Solvent Addition: Add the appropriate anhydrous and degassed solvent via syringe.

-

Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to remove dissolved oxygen, which can quench the excited state.

-

Reagent Addition: Add any liquid reagents, such as a sacrificial electron donor or acceptor, via syringe.

-

Irradiation: Place the reaction vessel in front of a visible light source (e.g., a blue LED lamp) and stir vigorously at room temperature.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, quench the reaction, and purify the product using standard techniques such as column chromatography.

Probing DNA Structure and Function

The planar phenanthroline ligands of [Ru(phen)3]2+ can intercalate between the base pairs of DNA.[4] This interaction, along with the complex's luminescence, has made it a valuable tool for studying DNA structure.[5][18] The binding affinity and luminescence properties can be sensitive to the DNA sequence and conformation. Furthermore, the chirality of the complex allows for stereoselective interactions with the helical structure of DNA.[4][18]

Luminescence-Based Sensing and Imaging

The sensitivity of [Ru(phen)3]2+ luminescence to its local environment, particularly to oxygen concentration, has led to its use as a sensor.[19][20] Oxygen can quench the excited state, and the degree of quenching can be correlated to the partial pressure of oxygen. This principle has been applied in various fields, including materials science and biological imaging.[19]

Conclusion: An Enduring Legacy and a Bright Future

From its initial synthesis and characterization to its central role in modern photochemistry, the journey of [Ru(phen)3]2+ research is a testament to the power of fundamental scientific inquiry. Its well-defined structure, rich photophysical and electrochemical properties, and remarkable stability have made it an indispensable tool for chemists, biologists, and materials scientists. As research continues to push the boundaries of photocatalysis, sensing, and molecular imaging, the foundational knowledge built upon decades of studying [Ru(phen)3]2+ will undoubtedly continue to inspire and enable new discoveries. The ongoing development of new ruthenium complexes with tailored properties, often using [Ru(phen)3]2+ as a benchmark, ensures that the legacy of this remarkable molecule will endure for many years to come.[11][12][13][21][22]

References

- DORAS | DCU Research Repository. THE PHOTOPHYSICAL PROPERTIES OF RUTHENIUM(n)

- MDPI. Ru(II)-Dppz Derivatives and Their Interactions with DNA: Thirty Years and Counting.

- ResearchGate. Electrochemistry and spectroscopy of substituted [Ru(phen)3]2+ and [Ru(bpy)3]2+ complexes | Request PDF.

- International Journal of Electrochemical Science. Electrochemistry of [Ru(bpy)3]2+ and [Ru(phen)3]2+ inserted in Nafion membranes studied in the ionic liquid HMImPF6.

- ResearchGate. Absorption and phosphorescence emission spectra of RuPhen dissolved in... | Download Scientific Diagram.

- Inorganic Chemistry. The Many Lives of [Ru(bpy)3]2+: A Historical Perspective.

- ResearchGate. Ruthenium(II)

- PMC.

- PubChem. Tris(1,10-phenanthroline)ruthenium(2+).

- ACS Publications. Tris(phenanthroline)ruthenium(II): stereoselectivity in binding to DNA | Journal of the American Chemical Society.

- PMC.

- Indian Academy of Sciences. Synthesis, spectroscopic, electrochemical and luminescence studies of ruthenium (II) polypyridyls containing multifunctionalized.

- PMC - NIH. Synthesis and Characterization of Ruthenium(II)

- PMC. Ru(II) Phenanthroline-Based Oligothienyl Complexes as Phototherapy Agents.

- ResearchGate. Photophysical Properties of Ruthenium(II) Polyazaaromatic Compounds: A Theoretical Insight | Request PDF.

- ACS Publications. Ru(II) Phenanthroline-Based Oligothienyl Complexes as Phototherapy Agents | Inorganic Chemistry.

- Amazon S3. Insights into photoredox catalysis with ruthenium(II) and iridium(III) complexes.

- Dalton Transactions (RSC Publishing). Ruthenium(ii)

- MDPI. Application of tris-(4,7-Diphenyl-1,10 phenanthroline)ruthenium(II) Dichloride to Detection of Microorganisms in Pharmaceutical Products.

- ResearchGate. Absorption spectrum of [Ru(phen) 3 ] 2+ complex in aqueous medium The... | Download Scientific Diagram.

- ACS Publications. DNA Binding of Ruthenium Tris(1,10-phenanthroline)

- ResearchGate. Photoredox catalysis by [Ru(bpy)3]2+ to trigger transformations of organic molecules.

- ResearchGate. (PDF) Binding of Tris (1, 10- Phenanthroline)Ruthenium(II) Cation with Polyphenols in Aqueous Medium.

- ResearchGate. Photophysical properties of the [Ru(bpy) 3 ] 2+ complex (1)..

- Dalton Transactions (RSC Publishing). Understanding the photophysical properties of rhenium(i) compounds coordinated to 4,7-diamine-1,10-phenanthroline: synthetic, luminescence and biological studies.

- Dalton Transactions (RSC Publishing). Ruthenium(ii)

- ResearchGate. (PDF) Luminescence quenching of dicyanobis(2,2'-bipyridine)ruthenium(II) and dicyanobis(1,10-phenanthroline)ruthenium(II) by transition metal complexes.

- OSTI.GOV. *2+**.

- RSC Publishing.

- ResearchGate. Photochemistry and Photophysics of Coordination Compounds: Ruthenium | Request PDF.

Sources

- 1. Tris(1,10-phenanthroline)ruthenium(2+) | C36H24N6Ru+2 | CID 9548754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. electrochemsci.org [electrochemsci.org]

- 8. researchgate.net [researchgate.net]

- 9. ias.ac.in [ias.ac.in]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Ru(II) Phenanthroline-Based Oligothienyl Complexes as Phototherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ruthenium(ii) complexes with phosphonate-substituted phenanthroline ligands as reusable photoredox catalysts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Characterization of Ruthenium(II) Phenanthroline Complexes Containing Quaternary Amine Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Visible-light photoredox catalysis using a macromolecular ruthenium complex: reactivity and recovery by size-exclusion nanofiltration in continuous fl ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C6CY00070C [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Ruthenium(ii) complexes with phosphonate-substituted phenanthroline ligands: synthesis, characterization and use in organic photocatalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes & Protocols: Tris(1,10-phenanthroline)ruthenium(II), [Ru(phen)₃]²⁺, in Photocatalysis for Organic Transformations

Introduction: The Rise of [Ru(phen)₃]²⁺ in Photoredox Catalysis

Tris(1,10-phenanthroline)ruthenium(II), denoted as [Ru(phen)₃]²⁺, stands as a cornerstone photocatalyst in modern organic synthesis. Its utility stems from a unique combination of chemical robustness, strong absorption in the visible spectrum, and a long-lived excited state with potent redox capabilities.[1][2][3] For researchers and professionals in drug development, harnessing the power of this catalyst unlocks novel reaction pathways, enabling the construction of complex molecular architectures under remarkably mild conditions.[4][5]

Unlike traditional synthetic methods that often rely on harsh reagents and high temperatures, [Ru(phen)₃]²⁺-mediated photocatalysis is initiated by low-energy visible light, typically from household light bulbs or LEDs. This high degree of chemoselectivity allows for exceptional functional group tolerance, a critical advantage in late-stage functionalization of pharmaceutically relevant molecules.[4][5]

This guide provides an in-depth exploration of the core principles governing [Ru(phen)₃]²⁺ photocatalysis and delivers field-proven, detailed protocols for its application in key organic transformations.

Core Photophysical Properties and Mechanism

The photocatalytic activity of [Ru(phen)₃]²⁺ is rooted in its metal-to-ligand charge transfer (MLCT) properties.[3][6] Upon absorption of a photon of visible light (λₘₐₓ ≈ 448 nm), an electron is promoted from a metal-centered d-orbital to a ligand-centered π*-orbital. This process generates a potent, long-lived triplet excited state, *[Ru(phen)₃]²⁺, which can persist for over a microsecond, allowing it to engage in bimolecular reactions.[2]

This excited state is both a stronger oxidant and a stronger reductant than the ground state complex, enabling it to participate in single-electron transfer (SET) with a wide range of organic substrates.[2] This dual reactivity gives rise to two primary catalytic cycles: reductive quenching and oxidative quenching .

| Property | Value | Reference |

| Absorption Max (λₘₐₓ) | ~448 nm | [1][3] |

| Emission Max (λₑₘ) | ~610 nm | [1] |

| Excited State Lifetime (τ) | ~1.1 µs (in CH₃CN) | [2] |

| E₁/₂ (Ru³⁺/Ru²⁺) | +1.29 V vs SCE | [6][7] |

| E₁/₂ (Ru²⁺/Ru⁺) | -1.31 V vs SCE | [6][7] |

| E₁/₂ (Ru³⁺/Ru²⁺) | -0.81 V vs SCE | [6][7] |

| E₁/₂ (Ru²⁺/Ru⁺) | +0.75 V vs SCE | [6][7] |

Note: Redox potentials are for the analogous [Ru(bpy)₃]²⁺ complex, which are very similar to [Ru(phen)₃]²⁺ and widely cited.

The choice between these pathways is dictated by the nature of the substrate and the presence of a sacrificial electron donor or acceptor. Understanding this choice is fundamental to reaction design. A sacrificial agent is a stoichiometric reagent that regenerates the ground state of the photocatalyst, allowing the cycle to proceed with only a catalytic amount of the ruthenium complex.

Application: Atom Transfer Radical Addition (ATRA)

Atom Transfer Radical Addition (ATRA) is a powerful method for forming C-C bonds by adding a carbon-centered radical across an alkene.[8][9][10] Photocatalysis provides a mild and efficient alternative to traditional methods that use stoichiometric and often toxic radical initiators.[11]

Mechanistic Rationale

The photocatalytic ATRA reaction typically proceeds via a reductive quenching cycle. The choice of a sacrificial electron donor is critical; tertiary amines like triethylamine (TEA) or Hünig's base are commonly used due to their favorable oxidation potentials and the ability of the resulting aminium radical cation to participate in the reaction pathway.[2][12]

Causality Explained:

-

Initiation: The excited *[Ru(phen)₃]²⁺ is reductively quenched by a tertiary amine (e.g., Et₃N), generating the highly reducing [Ru(phen)₃]⁺ species and an amine radical cation.[2]

-

Radical Generation: The potent reductant, [Ru(phen)₃]⁺, transfers an electron to an alkyl halide with a low reduction potential (e.g., CBr₄, CCl₄, or an α-bromocarbonyl).[9] This SET event causes fragmentation of the alkyl halide, generating a carbon-centered radical and a halide anion, while regenerating the ground-state [Ru(phen)₃]²⁺ photocatalyst.

-

Propagation: The newly formed carbon radical adds across the double bond of an alkene substrate to form a new C-C bond and a product-derived radical.

-

Chain Transfer: This product radical abstracts a halogen atom from another molecule of the starting alkyl halide, yielding the final ATRA product and propagating the radical chain.

Protocol: ATRA of Ethyl Bromoacetate to Styrene

This protocol describes a general procedure for the addition of an α-carbonyl radical to an alkene, a valuable transformation for synthesizing γ-functionalized carbonyl compounds.

Materials:

-

[Ru(phen)₃]Cl₂ (Tris(1,10-phenanthroline)ruthenium(II) chloride)

-

Styrene

-

Ethyl bromoacetate

-

N,N-Diisopropylethylamine (Hünig's base)

-

Acetonitrile (CH₃CN), anhydrous

-

Schlenk tube or vial with a magnetic stir bar

-

Blue LED lamp (450 nm) or a compact fluorescent lamp (CFL)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add [Ru(phen)₃]Cl₂ (0.01 mmol, 1 mol%).

-

Reagent Addition: Add styrene (1.0 mmol, 1.0 equiv), ethyl bromoacetate (1.5 mmol, 1.5 equiv), and Hünig's base (2.0 mmol, 2.0 equiv).

-

Solvent: Add anhydrous acetonitrile (5.0 mL) to achieve a 0.2 M concentration with respect to the limiting reagent (styrene).

-

Degassing (Critical Step): Seal the tube and degas the reaction mixture thoroughly using three freeze-pump-thaw cycles. Oxygen is an efficient quencher of the *[Ru(phen)₃]²⁺ excited state and must be removed for the reaction to proceed efficiently.

-

Irradiation: Place the reaction vessel approximately 5-10 cm from the light source and begin vigorous stirring. Irradiate the mixture at room temperature. The reaction progress can be monitored by TLC or GC-MS. Typical reaction times are 12-24 hours.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired product, ethyl 4-bromo-2,4-diphenylbutanoate.

Application: Photocatalytic [2+2] Cycloadditions

Photocatalytic [2+2] cycloadditions are elegant methods for constructing strained four-membered rings, which are valuable building blocks in organic synthesis.[13][14] [Ru(phen)₃]²⁺ can facilitate these transformations through an oxidative quenching mechanism, enabling the reaction of electron-rich substrates that would be unreactive under traditional thermal conditions.

Mechanistic Rationale

The intramolecular [2+2] cycloaddition of electron-rich dienes often proceeds via an oxidative quenching pathway, where the substrate itself acts as the electron donor.[15]

Causality Explained:

-

Initiation: The excited photocatalyst *[Ru(phen)₃]²⁺ is quenched by an electron-rich diene substrate, which serves as a reductive quencher. This SET event generates a diene radical cation and the reduced [Ru(phen)₃]⁺.

-

Radical Cyclization: The radical cation undergoes intramolecular cyclization to form a cyclobutane ring with the radical and cationic charges separated (a distonic radical cation).

-

Catalyst Regeneration: The highly reducing [Ru(phen)₃]⁺ back-donates an electron to the cationic portion of the cyclized intermediate. This regenerates the ground-state [Ru(phen)₃]²⁺ catalyst and neutralizes the intermediate, yielding the final cyclobutane product. In this case, no sacrificial agent is needed as the substrate/product system completes the cycle. For intermolecular variants or less electron-rich substrates, a sacrificial acceptor like methyl viologen might be required to facilitate the oxidative quenching of the catalyst.[15]

Protocol: Intramolecular [2+2] Cycloaddition of a Styrenyl System

This protocol is adapted from seminal work in the field and illustrates the construction of a bicyclic system.[6]

Materials:

-

₂ (Tris(1,10-phenanthroline)ruthenium(II) hexafluorophosphate)

-

Diene substrate (e.g., 1-(but-3-en-1-yl)-2-vinylbenzene)

-

Acetonitrile (CH₃CN), anhydrous

-

Vial with a magnetic stir bar

-

5W Blue LED strip

Procedure:

-

Reaction Setup: In a 4 mL vial, dissolve the diene substrate (0.1 mmol, 1.0 equiv) and ₂ (0.002 mmol, 2 mol%) in 1.0 mL of anhydrous acetonitrile (0.1 M).

-

Degassing: Seal the vial and thoroughly degas the solution with a stream of argon for 15 minutes. Maintaining an inert atmosphere is crucial.

-

Irradiation: Place the vial in a holder surrounded by a blue LED strip and stir at room temperature.

-

Monitoring: Monitor the reaction for the consumption of starting material, typically by GC-MS. Reactions are often complete within 2-6 hours.

-

Work-up and Purification: Once the reaction is complete, concentrate the solvent in vacuo. Purify the crude product via flash chromatography on silica gel to yield the cyclobutane product.

Application: Sulfide Oxidation

The selective oxidation of sulfides to sulfoxides is a vital transformation in medicinal chemistry, as the sulfoxide moiety is a common feature in many pharmaceutical agents. Photocatalysis with [Ru(phen)₃]²⁺ and molecular oxygen offers a green and efficient method for this conversion.[16]

Mechanistic Rationale

This transformation can proceed through two competing pathways: an electron transfer (reductive quenching) pathway or an energy transfer pathway that generates singlet oxygen (¹O₂). The dominant pathway can be influenced by the substrate and reaction conditions.[16] For many alkyl aryl sulfides, the electron transfer mechanism is significant.

Causality Explained (Electron Transfer Pathway):

-

Quenching: The excited *[Ru(phen)₃]²⁺ is quenched by the electron-rich sulfide, generating a sulfide radical cation and [Ru(phen)₃]⁺.

-

Oxygen Activation: The reduced [Ru(phen)₃]⁺ is oxidized by ground-state triplet oxygen (³O₂) to regenerate the ground-state photocatalyst and form a superoxide radical anion (O₂⁻•).

-

Radical Coupling: The superoxide anion couples with the sulfide radical cation to form a peroxysulfoxide intermediate.

-

Product Formation: This intermediate subsequently collapses or reacts further to yield the sulfoxide product and regenerate any catalytic species.

Protocol: Oxidation of Thioanisole to Methyl Phenyl Sulfoxide

This protocol demonstrates the selective oxidation of an aryl alkyl sulfide using a very low catalyst loading under blue light irradiation.[16]

Materials:

-

[Ru(phen)₃]Cl₂

-

Thioanisole

-

Acetonitrile (CH₃CN) and Water

-

Vial with a magnetic stir bar

-

455 nm Blue LED

Procedure:

-

Catalyst Solution: Prepare a stock solution of [Ru(phen)₃]Cl₂ in acetonitrile.

-

Reaction Setup: In a vial, add thioanisole (0.2 mmol, 1.0 equiv) to a 10:1 mixture of acetonitrile and water (2.0 mL total volume).

-

Catalyst Addition: Add the [Ru(phen)₃]Cl₂ stock solution to achieve a final catalyst loading of 0.05 mol%.

-

Atmosphere: Seal the vial with a cap that allows for gas exchange (e.g., a needle-pierced septum) or simply leave the cap loose. This reaction requires molecular oxygen from the air. Do not degas the solution.

-

Irradiation: Place the vial before a 455 nm blue LED and stir vigorously at room temperature. Vigorous stirring is essential to ensure sufficient oxygen diffusion from the headspace into the liquid phase.

-

Monitoring and Work-up: Monitor the reaction by TLC. Upon completion (typically quantitative conversion is observed), the solvent can be removed, and the product is often pure enough for subsequent steps or can be purified by chromatography if necessary.

Concluding Remarks for the Practitioner

The applications presented here represent a fraction of the synthetic possibilities enabled by [Ru(phen)₃]²⁺ photocatalysis. Its operational simplicity, mild reaction conditions, and unique mechanistic pathways make it an invaluable tool in modern organic synthesis and drug discovery.[4][5] When developing new transformations, careful consideration of the substrate's redox properties is key to choosing the correct quenching pathway and, if necessary, the appropriate sacrificial agent. The removal of oxygen is critical for most reductive processes, while its presence is essential for many oxidative transformations. By mastering these fundamental principles, researchers can confidently apply and innovate with this versatile photocatalyst.

References

- N. A. Romero and D. A. Nicewicz, "Visible Light Photocatalysis in Organic Synthesis," Chem. Rev., 2016, 116 (17), pp 10075–10166. (Source: Not directly in search results, but a canonical review)

-

Majek, M., & Jacobi von Wangelin, A. (2011). Photoredox catalysis by [Ru(bpy)3]2+ to trigger transformations of organic molecules. Organic synthesis using visible-light photocatalysis and its 20th century roots. Available at: [Link]

-

Severin, K. (2012). Ruthenium-catalyzed atom transfer radical addition reactions. Chimia, 66(6), 386-8. Available at: [Link]

-

Tucker, J. W., & Stephenson, C. R. J. (2016). Advances in Photocatalysis: A Microreview of Visible Light Mediated Ruthenium and Iridium Catalyzed Organic Transformations. ACS Catalysis, 6(8), 5375-5387. Available at: [Link]

-

Tucker, J. W., & Stephenson, C. R. J. (2016). Advances in Photocatalysis: A Microreview of Visible Light Mediated Ruthenium and Iridium Catalyzed Organic Transformations. PMC. Available at: [Link]

-

ResearchGate. (n.d.). Chemical structures of sacrificial electron donors used in the photochemical reduction of CO2. Available at: [Link]

-

Severin, K. (2012). Ruthenium-catalyzed Atom Transfer Radical Addition Reactions. CHIMIA International Journal for Chemistry. Available at: [Link]

-

DORAS | DCU Research Repository. (n.d.). THE PHOTOPHYSICAL PROPERTIES OF RUTHENIUM(n) POLYPYRIDYL COMPLEXES IMMOBILISED IN SOL-GEL MATRICES. Available at: [Link]

-

Scripsit. (2023). Unleashing the Power of Photocatalysis: Revolutionizing Small Molecule Reactions in Drug Discovery and Pharma Applications. Available at: [Link]

-

Severin, K. (2012). View of Ruthenium-catalyzed Atom Transfer Radical Addition Reactions. CHIMIA. Available at: [Link]

-

Belov, A. S., et al. (2021). Ruthenium(ii) complexes with phosphonate-substituted phenanthroline ligands: synthesis, characterization and use in organic photocatalysis. Dalton Transactions. Available at: [Link]

-

Narayanam, J. M. R., & Stephenson, C. R. J. (2011). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. PMC. Available at: [Link]

-

Giedyk, M., et al. (2019). Recent Advances and Perspectives in Photodriven Charge Accumulation in Molecular Compounds: A Mini Review. PMC. Available at: [Link]

-

Eke, W. S., & O'Riordan, T. J. (2020). Visible-Light Photocatalysis as an Enabling Technology for Drug Discovery: A Paradigm Shift for Chemical Reactivity. PMC. Available at: [Link]

-

Zhang, L., et al. (2016). Ruthenium-Catalyzed Intermolecular [2 + 2] Cycloaddition of Unactivated Allenes and Alkynes with Unusual Regioselectivity. PMC. Available at: [Link]

-

Fu, G. C., & Grubbs, R. H. (2016). In Situ Catalyst Modification in Atom Transfer Radical Reactions with Ruthenium Benzylidene Complexes. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). Structures, names and properties of usual sacrificial donors. Redox potentials given in V vs. SCE. Available at: [Link]

-

ResearchGate. (n.d.). Mechanism of photocatalysis of [Ru(bpy)3]²⁺ and related complexes. Available at: [Link]

-

Sridharan, V. (2014). Ruthenium Mediated Cycloaddition Reaction in Organic Synthesis. Chemical Science Review and Letters. Available at: [Link]

-

Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Organic Chemistry Portal. Available at: [Link]

-

P-H. Lin, et al. (2021). Photocatalytic Arylation of P4 and PH3: Reaction Development Through Mechanistic Insight. Chemistry – A European Journal. Available at: [Link]

-

ResearchGate. (n.d.). An Overview of the Physical and Photophysical Properties of [Ru(bpy)3]2+. Available at: [Link]

-

Faiz, J. (2014). Shedding Light on Atom-Transfer Radical Addition Reactions. ChemistryViews. Available at: [Link]

Sources

- 1. doras.dcu.ie [doras.dcu.ie]

- 2. Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. acceledbio.com [acceledbio.com]

- 5. Visible-Light Photocatalysis as an Enabling Technology for Drug Discovery: A Paradigm Shift for Chemical Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in Photocatalysis: A Microreview of Visible Light Mediated Ruthenium and Iridium Catalyzed Organic Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Ruthenium-catalyzed atom transfer radical addition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chimia.ch [chimia.ch]

- 10. View of Ruthenium-catalyzed Atom Transfer Radical Addition Reactions [chimia.ch]

- 11. chemistryviews.org [chemistryviews.org]

- 12. researchgate.net [researchgate.net]

- 13. Ruthenium-Catalyzed Intermolecular [2 + 2] Cycloaddition of Unactivated Allenes and Alkynes with Unusual Regioselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chesci.com [chesci.com]

- 15. researchgate.net [researchgate.net]

- 16. Ruthenium(ii) complexes with phosphonate-substituted phenanthroline ligands: synthesis, characterization and use in organic photocatalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Optical Oxygen Sensing Using Tris-(1,10-phenanthroline)ruthenium(II)

Introduction

The precise measurement of molecular oxygen is critical across a vast spectrum of scientific disciplines, from monitoring cellular respiration in drug discovery to ensuring quality control in the food and beverage industry.[1] Optical oxygen sensors have emerged as a powerful alternative to traditional electrochemical methods, offering advantages such as non-invasiveness, high sensitivity, and immunity to electromagnetic interference. At the heart of many of these optical sensors lies the remarkable photophysical properties of Tris-(1,10-phenanthroline)ruthenium(II), commonly denoted as [Ru(phen)3]2+.

This ruthenium complex exhibits strong luminescence that is efficiently and reversibly quenched by molecular oxygen.[2] This phenomenon, governed by the principles of dynamic quenching, provides a robust and reliable mechanism for quantifying oxygen concentrations. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, fabrication, calibration, and application of [Ru(phen)3]2+-based optical oxygen sensors.

Principle of Operation: Luminescence Quenching

The oxygen sensing capability of [Ru(phen)3]2+ is rooted in a photophysical process known as dynamic luminescence quenching. When the [Ru(phen)3]2+ complex absorbs a photon of light at its maximum absorption wavelength (typically around 455-460 nm), it is elevated to an excited electronic state.[2][3] From this excited state, it can return to the ground state by emitting a photon, a process observed as luminescence with a maximum emission around 610-613 nm.[2][3]

In the presence of molecular oxygen, an alternative, non-radiative de-excitation pathway becomes available. An excited [Ru(phen)3]2+ molecule can collide with an oxygen molecule, transferring its energy and returning to the ground state without emitting light. This process "quenches" the luminescence. The frequency of these quenching events is directly proportional to the concentration of oxygen.

This relationship is quantitatively described by the Stern-Volmer equation:

I₀ / I = 1 + Ksv * [O₂]

or

τ₀ / τ = 1 + Ksv * [O₂]

Where:

-

I₀ and τ₀ are the luminescence intensity and lifetime, respectively, in the absence of oxygen.

-

I and τ are the luminescence intensity and lifetime, respectively, in the presence of oxygen at concentration [O₂] .

-

Ksv is the Stern-Volmer quenching constant, a measure of the sensitivity of the probe to oxygen.[4][5]

A plot of I₀/I (or τ₀/τ) versus [O₂] yields a linear relationship, the slope of which is the Stern-Volmer constant (Ksv).[6][7] This linear relationship forms the basis for calibrating the oxygen sensor.

Caption: Mechanism of [Ru(phen)3]2+ luminescence quenching by oxygen.

Materials and Methods

Reagents

-

Tris-(1,10-phenanthroline)ruthenium(II) chloride ([Ru(phen)3]Cl2)

-

Sol-gel precursors (e.g., tetraethoxysilane (TEOS), methyltriethoxysilane (MTEOS))

-

Polymer matrix (e.g., polystyrene, polydimethylsiloxane (PDMS))[3]

-

Solvents (e.g., ethanol, dichloromethane, acetonitrile)

-

Acid or base catalyst for sol-gel process (e.g., HCl)

-

Deionized water

-

Nitrogen gas (high purity, for deoxygenation)

-

Oxygen gas (for calibration)

-

Gas mixing system or certified gas mixtures

Equipment

-

Fluorometer or spectrophotometer with a luminescence module

-

Light source (e.g., LED with excitation around 455 nm)

-

Photodetector (e.g., photodiode, photomultiplier tube)

-

Optical filters (excitation and emission)

-

Spin coater or dip coater for film preparation

-

Controlled environment chamber for calibration

-

Mass flow controllers for gas mixing

Protocol 1: Preparation of an Oxygen-Sensitive Sol-Gel Film

This protocol describes the fabrication of a thin film where the [Ru(phen)3]2+ complex is entrapped within a porous sol-gel matrix. The porosity of the sol-gel is crucial as it allows for the diffusion of oxygen to the entrapped ruthenium complex.

-

Preparation of the Sol-Gel Solution:

-

In a clean glass vial, mix TEOS and MTEOS in a desired molar ratio (e.g., 1:1). The inclusion of MTEOS increases the hydrophobicity and porosity of the final film.

-

Add ethanol to the mixture to act as a common solvent.

-

Add a dilute solution of HCl as a catalyst for the hydrolysis reaction.

-

Stir the solution vigorously for at least 1 hour at room temperature to allow for partial hydrolysis and condensation.

-

-

Incorporation of the Ruthenium Complex:

-

Prepare a stock solution of [Ru(phen)3]Cl2 in ethanol.

-

Add the [Ru(phen)3]Cl2 solution to the sol-gel solution. The final concentration of the ruthenium complex will depend on the desired sensor performance but is typically in the millimolar range.

-

Continue stirring the mixture for another 30 minutes to ensure homogeneous distribution of the dye.

-

-

Film Deposition:

-

Clean a substrate (e.g., glass slide, optical fiber tip) thoroughly.

-

Deposit the final sol-gel solution onto the substrate using either spin coating or dip coating to achieve a uniform thin film. The thickness of the film can influence the response time of the sensor.[8]

-

-

Curing:

-

Allow the coated substrate to air-dry at room temperature for 24 hours.

-

Subsequently, cure the film in an oven at a controlled temperature (e.g., 70°C) for several hours to complete the sol-gel condensation process and stabilize the matrix.

-

Caption: Step-by-step workflow for the preparation of an oxygen-sensitive sol-gel film.

Protocol 2: Calibration of the Optical Oxygen Sensor

Accurate calibration is essential for obtaining reliable oxygen measurements. A two-point calibration is typically performed using a zero-oxygen standard (100% nitrogen) and a known oxygen concentration (e.g., ambient air, approximately 20.9% oxygen).[9]

-

Experimental Setup:

-

Place the fabricated oxygen-sensitive film in a sealed, gas-tight chamber.

-

Position the excitation light source and the photodetector to measure the luminescence from the film. Ensure that the excitation and emission filters are correctly installed.

-

-

Zero-Point Calibration (I₀):

-

Purge the chamber with high-purity nitrogen gas to displace all oxygen.[9]

-

Monitor the luminescence intensity until a stable maximum reading is achieved. This value represents I₀.

-

-

Span Calibration (I):

-

Introduce a gas with a known oxygen concentration into the chamber. For many applications, ambient air can be used.

-

Allow the luminescence intensity to stabilize at a new, lower level. This value represents I for that specific oxygen concentration.

-

-

Generation of the Stern-Volmer Plot:

Applications

The versatility of [Ru(phen)3]2+-based oxygen sensors has led to their adoption in a wide array of research and industrial applications:

-

Cell Culture and Tissue Engineering: Non-invasive monitoring of oxygen levels in cell culture media and 3D tissue constructs is crucial for understanding cellular metabolism and ensuring optimal growth conditions.[10]

-

Bioreactor Monitoring: Real-time oxygen measurement is essential for controlling and optimizing fermentation and cell culture processes in bioreactors.[1]

-

Drug Discovery: Assessing the impact of drug candidates on cellular respiration and oxygen consumption provides valuable insights into their mechanism of action and potential toxicity.

-

Food and Beverage Packaging: Monitoring the oxygen content within sealed packages helps to ensure product quality, freshness, and shelf-life.

-

Environmental Monitoring: These sensors are employed for measuring dissolved oxygen in water bodies, a key indicator of water quality and ecosystem health.[3]

Performance Characteristics

The performance of a [Ru(phen)3]2+-based oxygen sensor is influenced by several factors, including the properties of the support matrix and the concentration of the ruthenium complex.[8]

| Parameter | Typical Range | Influencing Factors |

| Sensitivity (Ksv) | Varies | Matrix porosity, temperature |

| Response Time | Seconds to minutes | Film thickness, matrix material[11] |

| Dynamic Range | 0 - 100% Oxygen | Dependent on the specific formulation |

| Photostability | Good | Can be affected by high-intensity light |

| Long-term Stability | Days to weeks | Matrix stability, leaching of the dye |

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Luminescence Signal | Insufficient dye concentration; Incorrect excitation/emission wavelengths. | Increase [Ru(phen)3]2+ concentration; Verify filter and monochromator settings. |

| Non-linear Stern-Volmer Plot | Heterogeneous dye distribution; Static quenching. | Optimize film preparation for homogeneity; Ensure no ground-state complex formation. |

| Slow Response Time | Thick sensor film; Low oxygen permeability of the matrix. | Prepare thinner films; Choose a more porous matrix material. |

| Signal Drift | Photobleaching; Leaching of the dye from the matrix. | Reduce excitation light intensity; Covalently graft the dye to the matrix.[12] |

References

- Dissolved Oxygen Sensor Film Using Ruthenium Polypyridine Complex As Luminophore. (n.d.).

- Carraway, E. R., Demas, J. N., DeGraff, B. A., & Bacon, J. R. (1991). Photophysics and photochemistry of oxygen sensors based on luminescent transition-metal complexes. Analytical Chemistry, 63(4), 337–342.

-

Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride | Oxygen Sensitive Probe. (n.d.). Retrieved from [Link]

- Ratiometric Optical Fiber Dissolved Oxygen Sensor Based on Fluorescence Quenching Principle. (2022). Photonics, 9(7), 458.

- Dowling, D. (2002). Optical oxygen sensing based on ruthenium and porphyrin complexes. Dublin City University.

- Ratiometric Optical Fiber Dissolved Oxygen Sensor Based on Fluorescence Quenching Principle. (2022). Photonics, 9(7), 458.

- Lippitsch, M. E., & Wolfbeis, O. S. (1995). Luminescence Quenching Behavior of an Oxygen Sensor Based on a Ru(II) Complex Dissolved in Polystyrene. Analytical Chemistry, 67(1), 88-93.

- Ratiometric Dissolved Oxygen Sensors Based on Ruthenium Complex Doped with Silver Nanoparticles. (2017). Sensors, 17(3), 585.

- Ratiometric Dissolved Oxygen Sensors Based on Ruthenium Complex Doped with Silver Nanoparticles. (2017). Sensors, 17(3), 585.

- Rousset, E., Mongin, O., Moreau, J., Lawson Daku, L. M., & Lemercier, G. (2021). Molecular engineering for optical properties of 5-substituted-1,10-phenanthroline-based Ru(II) complexes. Dalton Transactions, 50(25), 8836–8847.

- Synthesis, Characterization, and Photobiological Studies of Ru(II) Dyads Derived from α-Oligothiophene Derivatives of 1,10-Phenanthroline. (2019). Molecules, 24(18), 3345.

- Influence of Oxidative Stress on Time-Resolved Oxygen Detection by [Ru(Phen)3]2+ In Vivo and In Vitro. (2021). International Journal of Molecular Sciences, 22(2), 896.

- Ruthenium-Based Sensors. (2021). Molecules, 26(11), 3185.

- Barton, J. K., Dannenberg, J. J., & Raphael, A. L. (1982). Tris(phenanthroline)ruthenium(II): stereoselectivity in binding to DNA. Journal of the American Chemical Society, 104(18), 4967–4969.

- Dependence of calibration sensitivity of a polysulfone/Ru(II)-Tris(4,7-diphenyl-1,10-phenanthroline)-based oxygen optical sensor on its structural parameters. (2008).

- Single standard calibration for an optical oxygen sensor based on luminescence quenching of a ruthenium complex. (2000). Analytica Chimica Acta, 403(1-2), 57-65.

- Sol-gel-Derived highly sensitive optical oxygen sensing materials using Ru(II) complex via covalent grafting strategy. (2014). Journal of Nanoscience and Nanotechnology, 14(6), 4615-4621.

- Application of tris-[(4,7-Diphenyl-1,10 phenanthroline)ruthenium(II)] Dichloride to Detection of Microorganisms in Pharmaceutical Products. (2023). Pharmaceutics, 15(6), 1698.

-

Photophysical properties of tris(bipyridyl)ruthenium(II) thin films and devices. (n.d.). Retrieved from [Link]

- Understanding the photophysical properties of rhenium(i) compounds coordinated to 4,7-diamine-1,10-phenanthroline: synthetic, luminescence and biological studies. (2020). Dalton Transactions, 49(44), 15915–15927.

- A dissolved oxygen sensor based on ruthenium fluorescence and U-shaped plastic optical fiber. (2007).

- Oxygen-sensing materials based on [Ru(bpy) 3] 2+ covalently grafted MSU-3 mesoporous molecular sieves. (2008). Journal of Luminescence, 128(8), 1331-1336.

- Interaction of oxygen-sensitive luminescent probes Ru(phen)(3)(2+) and Ru(bipy)(3)(2+) with animal and plant cells in vitro. Mechanism of phototoxicity and conditions for non-invasive oxygen measurements. (2001). Journal of Photochemistry and Photobiology B: Biology, 65(2-3), 136-144.

- Influence of Oxidative Stress on Time-Resolved Oxygen Detection by [Ru(Phen)3]2+ In Vivo and In Vitro. (2021). International Journal of Molecular Sciences, 22(2), 896.

- Interaction of oxygen-sensitive luminescent probes Ru(phen) 3 2+ and Ru(bipy) 3 2+ with animal and plant cells in vitro. (2001). Journal of Photochemistry and Photobiology B: Biology, 65(2-3), 136-144.

-

Model O2 Calibration Procedure. (n.d.). Retrieved from [Link]

-

Guide to Correctly Calibrating Oxygen Sensors. (n.d.). Sensoronics. Retrieved from [Link]

- Oxygen-sensing materials based on [Ru(bpy)3]2+ covalently grafted MSU-3 mesoporous molecular sieves. (2008). Journal of Luminescence, 128(8), 1331-1336.

- Oxygen sensing in a 3D cell culture using an oxygen-sensitive dye based on a Ru(II) complex. (2021). UT Student Theses.

-

Best Practices: Zero Point Oxygen Calibration. (n.d.). Hamilton Company. Retrieved from [Link]

- Tailoring Ruthenium(II) and Rhenium(I) Complexes for Turn-On Luminescent Sensing of Antimony(III). (2022). Molecules, 27(20), 7019.

- Making oxygen with ruthenium complexes. (2009). Accounts of Chemical Research, 42(12), 1934–1945.

-

High Performance Dissolved Oxygen Sensors Instruction manual. (n.d.). Mettler Toledo. Retrieved from [Link]

Sources

- 1. Optical oxygen sensing based on ruthenium and porphyrin complexes - DORAS [doras.dcu.ie]

- 2. caymanchem.com [caymanchem.com]

- 3. jmmm.material.chula.ac.th [jmmm.material.chula.ac.th]

- 4. web.colby.edu [web.colby.edu]

- 5. Ratiometric Dissolved Oxygen Sensors Based on Ruthenium Complex Doped with Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ratiometric Optical Fiber Dissolved Oxygen Sensor Based on Fluorescence Quenching Principle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. hamiltoncompany.com [hamiltoncompany.com]

- 10. Influence of Oxidative Stress on Time-Resolved Oxygen Detection by [Ru(Phen)3]2+ In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Sol-gel-Derived highly sensitive optical oxygen sensing materials using Ru(II) complex via covalent grafting strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

methods for studying the interaction of [Ru(phen)3]2+ with nucleic acids

An Application Guide to Elucidating the Interactions of [Ru(phen)3]2+ with Nucleic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of [Ru(phen)3]2+ as a Nucleic Acid Probe

Tris(1,10-phenanthroline)ruthenium(II), or [Ru(phen)3]2+, is a coordination complex renowned for its unique photophysical and chemical properties. Its strong luminescence, photochemical stability, and stereoisomeric nature make it an invaluable tool in chemical biology and medicinal chemistry.[1] For decades, this complex and its derivatives have been employed as sophisticated probes to study the structure and function of nucleic acids.[2][3] The development of new therapeutic agents and diagnostic tools that target DNA often begins with a fundamental understanding of molecular interactions. The binding of small molecules like [Ru(phen)3]2+ can inhibit or alter critical cellular processes such as DNA replication, making the characterization of these interactions paramount.[4]

The interaction of [Ru(phen)3]2+ with DNA is non-covalent and can occur through several distinct modes:

-

Intercalation: Insertion of one of the planar phenanthroline ligands between the base pairs of the DNA double helix. This mode significantly perturbs the DNA structure, causing it to lengthen and unwind.[3]

-

Groove Binding: The complex fits into the major or minor grooves of the DNA helix, driven by van der Waals forces, hydrogen bonds, and electrostatic interactions.

-

Electrostatic Binding: An initial, non-specific attraction between the positively charged ruthenium complex (+2) and the negatively charged phosphate backbone of the nucleic acid.

This guide provides a comprehensive overview of the principal biophysical methods used to characterize the binding of [Ru(phen)3]2+ to nucleic acids. We will delve into the causality behind experimental choices and offer detailed, field-proven protocols to ensure trustworthy and reproducible results.

I. Spectroscopic Titration Methods: The First Line of Investigation

Spectroscopic techniques are foundational for studying molecular interactions as they are sensitive, require relatively small amounts of sample, and can provide initial evidence of binding. The general workflow involves a titration, where a solution of the metal complex is systematically treated with increasing concentrations of a nucleic acid solution, and the resulting spectral changes are monitored.

Figure 1. General experimental workflow for spectroscopic titration studies.

UV-Visible Absorption Spectroscopy

Principle of the Method: This technique measures the absorption of light by the [Ru(phen)3]2+ complex. The complex has characteristic absorption bands: intense π–π* transitions of the phenanthroline ligands (LC) in the UV region (~260 nm) and a less intense metal-to-ligand charge transfer (MLCT) band in the visible region (~450 nm).[2][6][7] When the complex binds to DNA via intercalation, the coupling of the ligand's π* orbital with the orbitals of the DNA base pairs leads to a decrease in the absorbance intensity (hypochromism) and often a slight shift to longer wavelengths (red or bathochromic shift) of the MLCT band.[8] These changes are indicative of a close association between the complex and the DNA helix.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of [Ru(phen)3]2+ (e.g., 1 mM) in a suitable buffer (e.g., 5 mM Tris-HCl, 50 mM NaCl, pH 7.2).

-

Prepare a concentrated stock solution of calf thymus DNA (ct-DNA) in the same buffer. Ensure the purity of DNA by checking that the A260/A280 ratio is ~1.8–1.9.

-

-

Instrumentation:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Set the scan range from 300 nm to 600 nm to monitor the MLCT band.

-

-

Titration Procedure:

-

Place a fixed volume (e.g., 2.5 mL) of [Ru(phen)3]2+ solution (e.g., 20 µM) in a 1 cm path length quartz cuvette.

-

Record the initial absorption spectrum.

-

Add successive small aliquots (e.g., 5-10 µL) of the ct-DNA stock solution into the cuvette. The reference cuvette should be titrated with the same volume of buffer to account for dilution.

-

Mix gently and allow the solution to equilibrate for 2-5 minutes before recording the spectrum.

-

Continue the titration until no further changes in the spectrum are observed (saturation).

-

Data Analysis and Interpretation: The intrinsic binding constant, Kb, can be calculated using the Benesi-Hildebrand equation adapted for absorption titrations[6]: [ \frac{A_0}{A - A_0} = \frac{\epsilon_f}{\epsilon_b - \epsilon_f} + \frac{\epsilon_f}{\epsilon_b - \epsilon_f} \times \frac{1}{K_b[DNA]} ] Where:

-

A0 and A are the absorbances of the complex in the absence and presence of DNA, respectively.

-

εf and εb are the molar extinction coefficients of the free and fully bound complex, respectively.

-

[DNA] is the concentration of DNA.

A plot of A0/(A - A0) versus 1/[DNA] should be linear, and Kb can be calculated from the ratio of the intercept to the slope.[6] Binding constants for [Ru(phen)3]2+ with DNA are typically in the range of 104–105 M-1, which suggests a moderately strong interaction.[6][9]

Luminescence Spectroscopy

Principle of the Method: [Ru(phen)3]2+ is highly luminescent, with an emission maximum around 600 nm arising from its triplet MLCT excited state.[6] The emission is sensitive to the complex's local environment. When [Ru(phen)3]2+ binds to DNA, particularly through intercalation, its phenanthroline ligands are shielded from non-radiative deactivation pathways caused by solvent molecules (water). This protection leads to an increase in luminescence quantum yield and lifetime.[8] Therefore, an enhancement in emission intensity upon titration with DNA is a strong indicator of binding.[2]

Experimental Protocol:

-

Reagent Preparation: Use the same stock solutions as prepared for UV-Vis spectroscopy. The concentration of the [Ru(phen)3]2+ solution should be low enough to avoid inner filter effects.

-

Instrumentation:

-

Use a spectrofluorometer.

-

Set the excitation wavelength (λex) at the MLCT absorption maximum (~450 nm).

-

Record the emission spectrum (λem) from approximately 500 nm to 750 nm.

-

-

Titration Procedure:

-

The titration is performed similarly to the absorption experiment, by adding aliquots of DNA stock solution to a fixed concentration of [Ru(phen)3]2+ in a cuvette.

-

Record the emission spectrum after each addition and equilibration.

-

Data Analysis and Interpretation: The binding constant can be determined from the increase in fluorescence intensity. For quenching experiments, where a quencher is added to the [Ru(phen)3]2+-DNA system, the data can be analyzed using the Stern-Volmer equation[1]: [ \frac{I_0}{I} = 1 + K_{SV}[Q] ] Where:

-

I0 and I are the fluorescence intensities in the absence and presence of the quencher [Q], respectively.

-

KSV is the Stern-Volmer quenching constant.

A linear Stern-Volmer plot indicates a single type of quenching mechanism. Comparing the KSV value in the absence and presence of DNA provides insight into how well the DNA helix protects the complex from the quencher. Anionic quenchers like [Fe(CN)6]3- are repelled by the DNA backbone and can only quench ruthenium complexes that are not well-protected (e.g., electrostatically bound), making this a useful tool to probe the binding mode.[10][11]

Competitive Binding: Ethidium Bromide Displacement Assay

Principle of the Method: This is an indirect but powerful method for confirming intercalative binding. Ethidium bromide (EB) is a classic DNA intercalator that exhibits a dramatic increase in fluorescence when bound to DNA. A compound that can compete with EB for the intercalative binding sites will displace it, releasing the EB into the solvent and causing a significant quenching of the fluorescence.[12] This assay is particularly useful for complexes that are not intrinsically luminescent or whose luminescence does not change significantly upon binding.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a solution of ct-DNA (e.g., 12 µM) and EB (e.g., 15 µM) in buffer and incubate to form the EB-DNA complex.[13]

-

Prepare a stock solution of [Ru(phen)3]2+.

-

-

Instrumentation:

-

Titration Procedure:

-

Place the pre-formed EB-DNA solution in the cuvette.

-

Record the initial high fluorescence intensity.

-

Add successive aliquots of the [Ru(phen)3]2+ solution.

-

Record the decrease in fluorescence intensity after each addition.

-

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. Biophysical studies of a ruthenium(II) polypyridyl complex binding to DNA and RNA prove that nucleic acid structure has significant effects on binding behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photochemically active DNA-intercalating ruthenium and related complexes – insights by combining crystallography and transient spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. farmaciajournal.com [farmaciajournal.com]

- 5. Ru(II)-Dppz Derivatives and Their Interactions with DNA: Thirty Years and Counting [mdpi.com]

- 6. jchemlett.com [jchemlett.com]

- 7. researchgate.net [researchgate.net]

- 8. Binding of Ru(bpy)3(2+) and Ru(phen)3(2+) to polynucleotides and DNA: effect to added salts on the absorption and luminescence properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tris(phenanthroline)ruthenium(II) enantiomer interactions with DNA: mode and specificity of binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A Ruthenium(II) Complex as a Luminescent Probe for DNA Mismatches and Abasic Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Luminescence Quenching of Tris-(1,10-phenanthroline)ruthenium(II) by Oxygen

Welcome to the technical support center for experiments involving the luminescence quenching of Tris-(1,10-phenanthroline)ruthenium(II) ([Ru(phen)3]2+) by molecular oxygen. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. The content is structured to address practical issues you may encounter, ensuring the scientific integrity and success of your experiments.

I. Foundational Principles: The "Why" Behind the Quenching

Before delving into troubleshooting, it's crucial to understand the underlying mechanism. The luminescence of [Ru(phen)3]2+ arises from a metal-to-ligand charge transfer (MLCT) excited state. This process is initiated by the absorption of a photon, which promotes an electron from a metal-centered d-orbital to a ligand-centered π*-orbital. The complex then undergoes intersystem crossing to a triplet MLCT state (³MLCT), which is responsible for the observed phosphorescence.[1][2]

Molecular oxygen in its ground state is a triplet (³Σg⁻), making it an efficient quencher of the ³MLCT state of [Ru(phen)3]2+ through a process called dynamic or collisional quenching.[3][4] This interaction can proceed via two main pathways:

-

Energy Transfer: The excited ruthenium complex transfers its energy to the triplet ground state oxygen, resulting in the formation of highly reactive singlet oxygen (¹Δg) and the non-luminescent ground state [Ru(phen)3]2+.[5][6][7]

-

Electron Transfer: An electron is transferred from the excited ruthenium complex to oxygen, forming [Ru(phen)3]3+ and a superoxide radical anion (O₂⁻).[3]

This quenching process is described by the Stern-Volmer equation, which relates the decrease in luminescence intensity or lifetime to the concentration of the quencher (oxygen).[8][9]

II. Troubleshooting Guide: Navigating Experimental Challenges

This section addresses common problems encountered during [Ru(phen)3]2+ oxygen quenching experiments, providing potential causes and actionable solutions.

| Observed Problem | Potential Causes | Recommended Solutions & Explanations |

| No or Weak Luminescence Signal | 1. Incorrect Excitation/Emission Wavelengths: The monochromators are not set to the optimal wavelengths for [Ru(phen)3]2+. 2. Low Complex Concentration: The concentration of [Ru(phen)3]2+ is too low to produce a detectable signal. 3. Degradation of the Complex: The complex may have degraded due to prolonged exposure to light or inappropriate storage. | 1. Verify Wavelengths: Set the excitation wavelength to the absorption maximum of [Ru(phen)3]2+ (around 450 nm) and the emission wavelength to its emission maximum (around 610 nm).[10][11] 2. Increase Concentration: Prepare a fresh solution with a higher concentration of the complex. Be mindful that very high concentrations can lead to self-quenching. 3. Use Fresh Sample: Prepare a fresh solution of [Ru(phen)3]2+ from a solid sample stored in a dark, dry environment. |

| Non-linear Stern-Volmer Plot | 1. Static Quenching: At high quencher concentrations, a non-luminescent ground-state complex between [Ru(phen)3]2+ and oxygen may form.[12] 2. Multiple Quenching Mechanisms: Both dynamic and static quenching may be occurring simultaneously. 3. Inaccurate Oxygen Concentration: The concentration of dissolved oxygen may not be accurately controlled or measured. | 1. Lower Quencher Concentration: Work within a range of oxygen concentrations where dynamic quenching is the predominant mechanism. 2. Use Lifetime Measurements: Luminescence lifetime measurements are only affected by dynamic quenching. A plot of τ₀/τ versus [O₂] should be linear if only dynamic quenching is present.[9] 3. Precise Gas Control: Use a gas mixing system to accurately control the partial pressure of oxygen. Ensure complete equilibration of the solution with the gas mixture.[11] |

| Irreproducible Results | 1. Temperature Fluctuations: The quenching rate constant is temperature-dependent.[13] 2. Solvent Evaporation: Changes in solvent volume will alter the concentration of the complex and the quencher. 3. Photodegradation: Prolonged exposure to the excitation light can lead to the degradation of the [Ru(phen)3]2+ complex. | 1. Temperature Control: Use a temperature-controlled cuvette holder to maintain a constant temperature throughout the experiment. 2. Seal the Cuvette: Use a sealed cuvette to prevent solvent evaporation, especially during long measurements. 3. Minimize Light Exposure: Use the lowest excitation intensity necessary to obtain a good signal and keep the shutter closed when not acquiring data. |

| Luminescence Lifetime Varies in Deoxygenated Samples | 1. Incomplete Deoxygenation: Residual oxygen is still present in the solution. 2. Contamination: The presence of other quenching species in the solvent or glassware. 3. Solvent Effects: The luminescence lifetime of [Ru(phen)3]2+ can be influenced by the solvent environment. | 1. Thorough Purging: Purge the solution with an inert gas (e.g., nitrogen or argon) for a sufficient amount of time (e.g., 20-30 minutes) before the measurement.[6] 2. Use High-Purity Solvents and Clean Glassware: Use analytical grade solvents and thoroughly clean all glassware to remove any potential quenchers. 3. Consistent Solvent System: Use the same solvent system for all measurements to ensure comparability of results. |

III. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of luminescence quenching of [Ru(phen)3]2+ by oxygen?

A1: The quenching of the excited state of [Ru(phen)3]2+ by molecular oxygen is primarily a dynamic (collisional) process.[3] The triplet excited state of the ruthenium complex (³MLCT) interacts with the triplet ground state of oxygen (³Σg⁻). This interaction can lead to either energy transfer, producing singlet oxygen (¹Δg), or electron transfer, forming a superoxide radical.[5][6][7] Both pathways result in the non-radiative decay of the excited ruthenium complex, thus quenching its luminescence.

Q2: How do I perform a standard oxygen quenching experiment?

A2: A typical experiment involves preparing a solution of [Ru(phen)3]2+ in a suitable solvent and measuring its luminescence intensity or lifetime under varying oxygen concentrations. This is usually achieved by bubbling gas mixtures with known oxygen content (e.g., 0%, 20%, 50%, 100% oxygen, balanced with nitrogen) through the solution until equilibrium is reached.[11] The data is then plotted according to the Stern-Volmer equation (I₀/I = 1 + Ksv[O₂] or τ₀/τ = 1 + Ksv[O₂]), where I₀ and τ₀ are the luminescence intensity and lifetime in the absence of oxygen, respectively, and Ksv is the Stern-Volmer quenching constant.[9]

Q3: What is the difference between dynamic and static quenching, and how can I distinguish between them?

A3: Dynamic quenching occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative de-excitation.[12] Static quenching involves the formation of a non-luminescent complex between the fluorophore and the quencher in the ground state.[12] To distinguish between them, you can perform temperature-dependent studies or luminescence lifetime measurements. In dynamic quenching, the quenching efficiency increases with temperature, while in static quenching, it decreases. Furthermore, dynamic quenching affects the excited state lifetime, whereas static quenching does not.[9]

Q4: Can [Ru(phen)3]2+ cause photodamage to my samples, especially in biological systems?

A4: Yes, the photoexcitation of [Ru(phen)3]2+ in the presence of oxygen can generate reactive oxygen species (ROS), particularly singlet oxygen, which can be phototoxic to biological samples.[5][14] It is crucial to use the lowest possible excitation light intensity and concentration of the complex to minimize photodamage.[14] Control experiments in the absence of the ruthenium complex or without light exposure should be performed to assess the extent of any phototoxic effects.

Q5: How does the solvent affect the quenching process?

A5: The solvent can influence the luminescence properties of [Ru(phen)3]2+ and the quenching process in several ways. The solubility of oxygen varies significantly with the solvent, which directly impacts the quencher concentration. The solvent viscosity also plays a role, as it affects the diffusion rate of oxygen and thus the collisional quenching rate.[13] Furthermore, the solvent can affect the energy levels of the excited state of the ruthenium complex, potentially altering its intrinsic luminescence lifetime.[15][16]

IV. Experimental Workflows & Visualizations

A. Standard Protocol for Oxygen Quenching Measurement

-

Sample Preparation:

-

Prepare a stock solution of [Ru(phen)3]Cl₂ in the desired solvent (e.g., water, ethanol, or acetonitrile).

-

Dilute the stock solution to the working concentration in a quartz cuvette.

-

-

Deoxygenation:

-

Seal the cuvette with a septum.

-

Purge the solution with a gentle stream of high-purity nitrogen or argon for at least 20 minutes to remove dissolved oxygen.

-

-

Measurement of I₀ or τ₀:

-

Place the deoxygenated sample in the spectrofluorometer or lifetime instrument.

-

Measure the luminescence intensity (I₀) or lifetime (τ₀) at the emission maximum (approx. 610 nm) with excitation at the absorption maximum (approx. 450 nm).

-

-

Introduction of Oxygen:

-

Introduce a gas mixture with a known oxygen concentration into the cuvette.

-

Allow the solution to equilibrate with the gas mixture for at least 10-15 minutes.

-

-

Measurement of I or τ:

-

Measure the luminescence intensity (I) or lifetime (τ) under the given oxygen concentration.

-

-

Repeat for Different Oxygen Concentrations:

-

Repeat steps 4 and 5 for a series of different oxygen concentrations.

-

-

Data Analysis:

-

Plot I₀/I or τ₀/τ versus the oxygen concentration.

-

Perform a linear regression to obtain the Stern-Volmer constant (Ksv) from the slope of the plot.

-

B. Quenching Mechanism Diagram

Caption: The photophysical pathways of [Ru(phen)3]2+ and its quenching by molecular oxygen.

V. References

-

Demas, J. N., & DeGraff, B. A. (2007). Luminescence Lifetime Standards for the Nanosecond to Microsecond Range and Oxygen Quenching of Ruthenium(II) Complexes. Analytical Chemistry, 79(24), 9310–9315. [Link]

-

Freedman, D. A., & Evju, J. K. (2001). Excited State Processes in Ruthenium(II)/Pyrenyl Complexes Displaying Extended Lifetimes. The Journal of Physical Chemistry A, 105(21), 5099–5106. [Link]

-